molecular formula C9H14O6 B14375811 Dimethyl 3-(acetyloxy)pentanedioate CAS No. 90613-44-8

Dimethyl 3-(acetyloxy)pentanedioate

Cat. No.: B14375811
CAS No.: 90613-44-8
M. Wt: 218.20 g/mol
InChI Key: XAMRQWZJMJZDAA-UHFFFAOYSA-N
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Description

Dimethyl 3-(acetyloxy)pentanedioate is an organic compound with the molecular formula C9H14O6 It is a diester derivative of pentanedioic acid, featuring an acetyloxy group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-(acetyloxy)pentanedioate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxyglutaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(acetyloxy)pentanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3-hydroxyglutaric acid and methanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 3-Hydroxyglutaric acid and methanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-(acetyloxy)pentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 3-(acetyloxy)pentanedioate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular functions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3-isobutylpentanedioate: Another diester derivative of pentanedioic acid with an isobutyl group at the third carbon position.

    Dimethyl fumarate: A diester of fumaric acid, known for its use in the treatment of multiple sclerosis.

Uniqueness

Dimethyl 3-(acetyloxy)pentanedioate is unique due to its acetyloxy functional group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers different pathways for chemical modification and synthesis, making it valuable in various research and industrial contexts.

Properties

CAS No.

90613-44-8

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

dimethyl 3-acetyloxypentanedioate

InChI

InChI=1S/C9H14O6/c1-6(10)15-7(4-8(11)13-2)5-9(12)14-3/h7H,4-5H2,1-3H3

InChI Key

XAMRQWZJMJZDAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC(=O)OC)CC(=O)OC

Origin of Product

United States

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